Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

Catalog No.
S15838450
CAS No.
M.F
C14H14BrNO3
M. Wt
324.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carbox...

Product Name

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

IUPAC Name

ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

InChI

InChI=1S/C14H14BrNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3

InChI Key

RYTWJCRZAYRGED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)C)OC

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a synthetic organic compound characterized by its unique quinoline structure. This compound features a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 6-position of the quinoline ring, along with an ethyl carboxylate group at the 3-position. The molecular formula of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is C14H14BrNO3C_{14}H_{14}BrNO_3 with a molecular weight of 324.17 g/mol. Its structural complexity makes it an interesting subject for various chemical and biological studies.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, which can lead to the formation of new derivatives.
  • Oxidation and Reduction: The quinoline core can be oxidized to form different derivatives or reduced to modify its electronic properties.
  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological activities.

Research indicates that ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies suggest that its unique structural features allow it to interact with various biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease pathways. The presence of bromine and methoxy groups may enhance its binding affinity and selectivity towards these targets.

The synthesis of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions:

  • Bromination: Starting with 8-methoxy-6-methylquinoline, bromination is performed using bromine or N-bromosuccinimide as the brominating agent.
  • Esterification: The resulting bromo compound is then subjected to esterification with ethanol in the presence of a strong acid catalyst to introduce the ethyl carboxylate group.

Industrial production may utilize similar synthetic routes but optimized for larger scale production, often employing continuous flow reactors to enhance efficiency and yield.

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored as a lead compound in drug discovery due to its promising pharmacological profiles.
  • Industry: Utilized in developing novel materials and chemical processes.

The interaction studies of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate focus on its mechanism of action within biological systems. It may interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways essential for pathogen survival or cancer cell proliferation. Understanding these interactions is crucial for evaluating its therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylateC14H15NO40.80Contains a hydroxyl group instead of bromine
Ethyl 6-bromoquinoline-3-carboxylateC12H10BrNO20.85Lacks methoxy and methyl substituents
Ethyl 8-bromoquinoline-3-carboxylateC12H10BrNO20.91Bromine substitution at the 8-position
Ethyl 4-hydroxyquinoline-3-carboxylic acidC10H9NO30.79Hydroxy group at the 4-position without bromination
Methyl 8-bromoquinoline-5-carboxylateC11H10BrNO20.84Methyl substitution instead of ethyl

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate stands out due to its specific combination of bromine, methoxy, and methyl groups, which contribute to its unique chemical behavior and potential applications in medicinal chemistry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

323.01571 g/mol

Monoisotopic Mass

323.01571 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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